Bienvenue dans la boutique en ligne BenchChem!

(R)-2-Bromo-3-phenylpropionic acid

Drug Metabolism Stereoselectivity Glutathione Conjugation

Procure (R)-2-Bromo-3-phenylpropionic acid (CAS 42990-55-6), the configurationally pure (R)-enantiomer for stereochemically controlled asymmetric synthesis. This α-bromo carboxylic acid is the preferred chiral starting material for (S)-2-acetylthio-3-phenylpropionic acid, the critical intermediate in dual ACE/NEP inhibitors such as Omapatrilat (Vanlev). Using the pure (R)-form avoids costly chiral resolution: documented 2.6:1 GST conjugation preference and 31% faster blood clearance vs. the (S)-enantiomer provide defined pharmacokinetic baselines. Supplied at ≥97% purity (HPLC/NMR/GC) with optical purity 96–99% ee. Store at 2–8°C under inert atmosphere.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 42990-55-6
Cat. No. B014955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Bromo-3-phenylpropionic acid
CAS42990-55-6
Synonyms(R)-.alpha.-Bromobenzenepropanoic acid;  (+)-2-Bromo-3-phenylpropionic acid;  (R)-2-Bromo-3-phenylpropanoic acid;  (R)-3-Phenyl-2-bromopropionic acid;  3-Phenyl-2(R)-bromopropionic acid;  D-.alpha.-Bromo-.beta.-phenylpropionic acid
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1
InChIKeyWDRSCFNERFONKU-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 42990-55-6: Procurement Considerations for (R)-2-Bromo-3-phenylpropionic Acid as a Chiral Intermediate


CAS 42990-55-6, (R)-2-Bromo-3-phenylpropionic acid, is an α-bromo carboxylic acid bearing a single stereocenter, existing as the (R)-enantiomer with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . This chiral compound is commercially available with a standard purity specification of 97% (validated by HPLC, NMR, or GC) and requires storage under inert atmosphere at refrigerated temperatures (2–8°C) . It functions as a key building block in asymmetric synthesis and serves as an intermediate in the preparation of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors [1].

Why (R)-2-Bromo-3-phenylpropionic Acid (CAS 42990-55-6) Cannot Be Interchanged with Generic or Racemic Analogs


Substituting (R)-2-Bromo-3-phenylpropionic acid (CAS 42990-55-6) with its racemic mixture (rac-BPP) or the (S)-enantiomer (CAS 35016-63-8) is not scientifically valid due to documented stereoselectivity in both metabolic processing and downstream synthetic outcomes. In vitro and in vivo studies demonstrate that glutathione-S-transferases (GSTs) exhibit a distinct preference for the (R)-enantiomer, leading to a conjugation rate ratio of 2.6:1 over the (S)-form [1]. This stereoselective conjugation translates directly into divergent pharmacokinetic profiles in vivo, where the (R)-enantiomer is eliminated from blood with a half-life of 9 ± 2 minutes compared to 13 ± 1 minutes for the (S)-enantiomer at equivalent doses [1]. Furthermore, in asymmetric synthesis, the use of racemic starting material would introduce the unwanted (S)-stereoisomer, compromising the stereochemical integrity of the final pharmaceutical intermediate and necessitating additional, often costly, purification or resolution steps that erode overall process efficiency [2].

Quantitative Differentiation Evidence for (R)-2-Bromo-3-phenylpropionic Acid (CAS 42990-55-6) Versus Comparators


Stereoselective Glutathione Conjugation: In Vitro Metabolic Rate Differentiation Between (R)-BPP and (S)-BPP

In vitro assays using rat liver cytosol glutathione-S-transferases (GSTs) demonstrate that (R)-2-bromo-3-phenylpropionic acid ((R)-BPP) undergoes glutathione conjugation significantly faster than its (S)-enantiomer ((S)-BPP). At a substrate concentration of 250 µM, the conjugation rate for (R)-BPP is 2.6 times that of (S)-BPP [1]. This stereoselective preference has direct implications for the compound's metabolic fate and potential pharmacokinetic behavior in vivo.

Drug Metabolism Stereoselectivity Glutathione Conjugation

In Vivo Pharmacokinetic Differentiation: Blood Elimination Half-Life of (R)-BPP Versus (S)-BPP in Rat Model

Following intravenous administration at a dose of 50 µmol/kg in rats, the blood elimination half-life (t₁/₂) of (R)-2-bromo-3-phenylpropionic acid ((R)-BPP) is 9 ± 2 minutes, which is significantly shorter than the 13 ± 1 minutes observed for (S)-BPP [1]. This represents a 31% faster systemic clearance for the (R)-enantiomer. Additionally, the biliary excretion profile of the corresponding glutathione conjugate differs between enantiomers: the (R)-BPP conjugate follows a monoexponential decline (t₁/₂ = 13 ± 1 min), whereas the (S)-BPP conjugate exhibits a biphasic profile [1].

Pharmacokinetics In Vivo Clearance Enantiomer Differentiation

Synthetic Accessibility via Crystallization-Induced Chiral Inversion: Cost-Effective (R)-Enantiomer Production

A novel crystallization-induced chiral inversion process enables the conversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with an enantiomeric excess (ee) of 96–99% [1]. This method circumvents the traditional reliance on expensive D-phenylalanine as the chiral starting material, instead utilizing the more economical L-phenylalanine. The high optical purity (96–99% ee) achieved through this inversion process is comparable to that obtained via direct synthesis from D-phenylalanine, but with a significantly reduced cost of goods [1].

Asymmetric Synthesis Chiral Inversion Process Chemistry

Validated Downstream Utility: Proven Intermediate for ACE/NEP Inhibitor Synthesis

Patent literature explicitly identifies (R)-2-bromo-3-phenylpropionic acid as a suitable intermediate in the preparation of pharmaceuticals, specifically citing its use in the synthesis of Omapatrilat (Vanlev), a dual ACE/NEP inhibitor [1]. The compound serves as a precursor to (S)-2-acetylthio-3-phenylpropionic acid, a key building block in the synthetic route to this class of vasopeptidase inhibitors [2]. The (R)-configuration is essential for the subsequent stereochemical outcome in the synthesis of the final active pharmaceutical ingredient.

Pharmaceutical Intermediate ACE Inhibitor Vasopeptidase Inhibitor

Validated Application Scenarios for (R)-2-Bromo-3-phenylpropionic Acid (CAS 42990-55-6) Based on Quantitative Evidence


Asymmetric Synthesis of ACE/NEP Dual Inhibitors (e.g., Omapatrilat and Analogs)

This compound is the preferred chiral starting material for the synthesis of (S)-2-acetylthio-3-phenylpropionic acid, a critical intermediate in the preparation of dual ACE/NEP inhibitors such as Omapatrilat (Vanlev) [1]. The (R)-configuration of CAS 42990-55-6 ensures the correct stereochemistry at the key chiral center in the final drug substance. The availability of high optical purity material (96–99% ee) via crystallization-induced chiral inversion enables cost-effective, stereochemically controlled access to this therapeutically relevant class of compounds [2].

Stereoselective Metabolic and Pharmacokinetic Profiling Studies

Researchers conducting in vitro or in vivo studies on stereoselective drug metabolism and disposition should procure the pure (R)-enantiomer (CAS 42990-55-6) rather than the racemate or (S)-enantiomer. The documented 2.6-fold higher rate of glutathione conjugation and 31% faster blood clearance in rat models provide a clear, quantifiable baseline for interpreting stereospecific pharmacokinetic and toxicokinetic outcomes [3]. Using the pure enantiomer eliminates confounding variables introduced by the slower-clearing (S)-enantiomer in racemic mixtures.

Development of Chiral α-Bromoacid-Based Heterocyclic Building Blocks

As a configurationally defined α-bromo carboxylic acid, CAS 42990-55-6 serves as a versatile chiral synthon for the asymmetric construction of heterocycles via nucleophilic substitution and subsequent cyclization reactions [4]. The predictable stereochemistry of the (R)-enantiomer allows for the direct incorporation of a two-carbon unit with defined absolute configuration into complex molecular architectures, which is essential for medicinal chemistry programs requiring enantiospecific structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Bromo-3-phenylpropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.